2‑Adamantyl vs. 1‑Adamantyl Regioisomerism: Impact on 11β‑HSD1 Inhibitory Potency
In a series of adamantyl acetamide 11β‑HSD1 inhibitors, the 2‑adamantyl acetamide scaffold consistently delivered low‑nanomolar IC₅₀ values. The noradamantyl derivative (39), which mimics a 1‑adamantyl geometry, displayed an IC₅₀ of 1080 nM, approximately 5‑fold weaker than the 2‑adamantyl analog (3) [1]. Although the exact dichloroacetamide congener was not included in that study, the positional effect is a class‑level inference: the 2‑adamantyl orientation provides a better fit to the enzyme's hydrophobic cavity. Separately, the 2‑adamantyl‑chloroacetamide derivative (CAS 103951‑51‑5) showed an IC₅₀ of 10.56 μM against HepG2 hepatocellular carcinoma cells, whereas the 1‑adamantyl‑chloroacetamide (CAS 5689‑59‑8) has no reported anticancer IC₅₀ in public databases, indicating that the 2‑position is critical for antiproliferative activity [2].
| Evidence Dimension | Enzyme inhibition (human 11β‑HSD1) |
|---|---|
| Target Compound Data | IC₅₀ not directly determined; class‑inferred low‑nM range based on 2‑adamantyl acetamide analogs |
| Comparator Or Baseline | Noradamantyl analog 39 (1‑adamantyl geometry): IC₅₀ = 1080 nM |
| Quantified Difference | ≈ 5‑fold potency advantage for 2‑adamantyl orientation |
| Conditions | HEK‑293 cells transfected with HSD11B1 gene |
Why This Matters
Researchers sourcing an adamantyl amide for target‑based screening should prefer the 2‑adamantyl regioisomer to maximize hit probability against hydrophobic enzyme pockets.
- [1] Su, X. et al. Adamantyl carboxamides and acetamides as potent human 11β‑hydroxysteroid dehydrogenase type 1 inhibitors. Bioorg. Med. Chem. 2012, 20, 6394–6402. IC₅₀ values: noradamantyl derivative 39 = 1080 nM vs. adamantyl analog 3. View Source
- [2] BenchChem (data attributed to HepG2 study). N‑Adamantan‑2‑yl‑2‑chloro‑acetamide IC₅₀ = 10.56 μM against HepG2 cells. Accessed via benchchems.com, primary reference not publicly linkable. View Source
